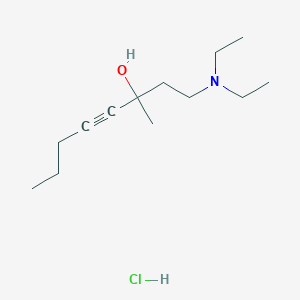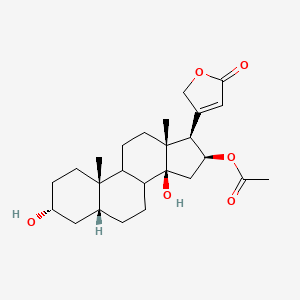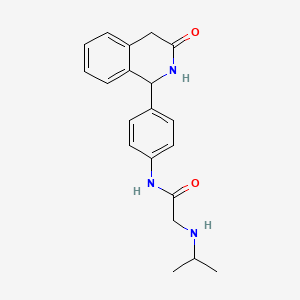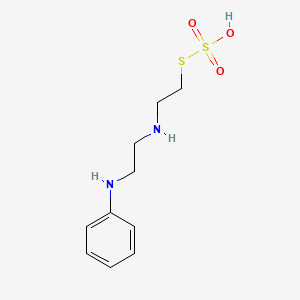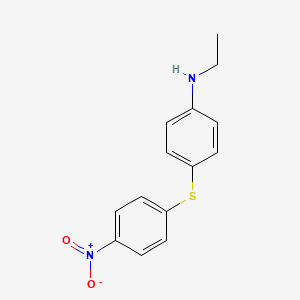
ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- is an organic compound with the molecular formula C14H14N2O2S. It is a derivative of aniline, where the aniline nitrogen is substituted with an ethyl group and a p-nitrophenylthio group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- typically involves the reaction of N-ethyl aniline with p-nitrophenylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or column chromatography.
Types of Reactions:
Oxidation: ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of protein function. The compound can also act as a nucleophile in various biochemical reactions, forming covalent bonds with electrophilic centers in target molecules.
Comparaison Avec Des Composés Similaires
- N-(2-Methoxyethyl)-p-nitroaniline (MENA)
- N-(2-Acetoxyethyl)-p-nitroaniline (ANA)
Comparison: ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- is unique due to the presence of both an ethyl group and a p-nitrophenylthio group on the aniline nitrogen. This structural feature imparts distinct chemical and biological properties compared to other similar compounds like MENA and ANA. For instance, the presence of the p-nitrophenylthio group can enhance the compound’s reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
5786-51-6 |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
N-ethyl-4-(4-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C14H14N2O2S/c1-2-15-11-3-7-13(8-4-11)19-14-9-5-12(6-10-14)16(17)18/h3-10,15H,2H2,1H3 |
Clé InChI |
RPGPTHLUEOMMRN-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


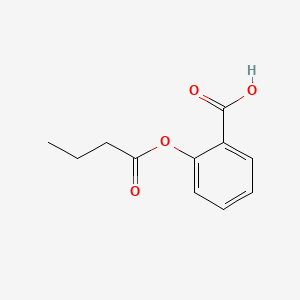
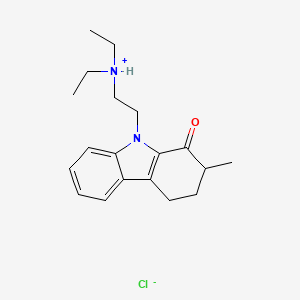
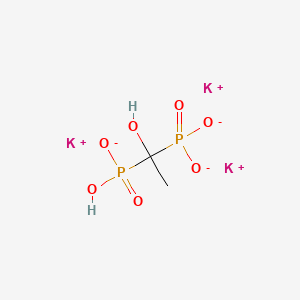
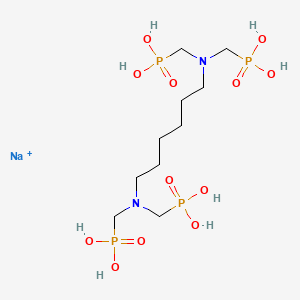

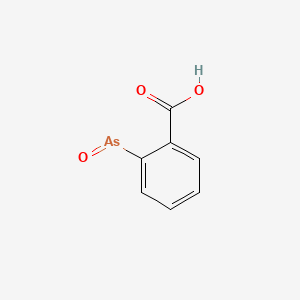
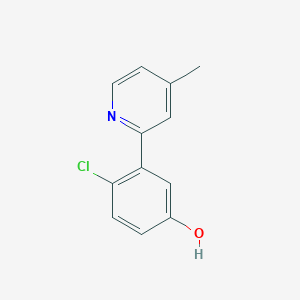
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
